molecular formula C7H10O4 B13671964 Methyl 2,2-dimethyl-4-oxooxetane-3-carboxylate

Methyl 2,2-dimethyl-4-oxooxetane-3-carboxylate

Cat. No.: B13671964
M. Wt: 158.15 g/mol
InChI Key: HLOGSQNEORXALI-UHFFFAOYSA-N
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Description

Methyl 2,2-dimethyl-4-oxooxetane-3-carboxylate is an organic compound with the molecular formula C₇H₁₀O₄. It is a derivative of oxetane, a four-membered cyclic ether, and is characterized by the presence of a carboxylate ester group and a ketone functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2-dimethyl-4-oxooxetane-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2,2-dimethyl-4-oxooxetane-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2,2-dimethyl-4-oxooxetane-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2,2-dimethyl-4-oxobutanoate: Similar in structure but lacks the oxetane ring.

    Ethyl 2,2-dimethyl-4-oxooxetane-3-carboxylate: Similar but with an ethyl ester group instead of a methyl ester.

    2,2-Dimethyl-4-oxooxetane-3-carboxylic acid: Similar but with a carboxylic acid group instead of an ester.

Biological Activity

Methyl 2,2-dimethyl-4-oxooxetane-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and specific case studies that highlight its pharmacological properties.

1. Chemical Structure and Synthesis

This compound belongs to the class of β-lactones, which are cyclic esters known for their diverse biological activities. The synthesis of this compound typically involves the use of chiral building blocks and can be achieved through various organic reactions, including ring-opening polymerization and acylation processes.

Table 1: Synthesis Overview

StepReaction TypeReagentsConditions
1Aldol reactionGlyoxylate ester, silyl ketene acetalChiral auxiliary
2Ring-opening polymerizationβ-lactone precursorsAcidic conditions
3AcylationAcyl halides or anhydridesBase-catalyzed

2.1 Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. It has been evaluated for its ability to inhibit the proteasome, a crucial component in regulating protein degradation in cancer cells.

Case Study: Dual Inhibition
A study demonstrated that derivatives of this compound could inhibit both the proteasome and fatty acid synthase (FAS), suggesting a dual mechanism of action against cancer cells. The IC50 values for these compounds were determined using fluorogenic assays, revealing promising cytotoxicity profiles in various cancer cell lines, including HeLa and MCF7 cells .

2.2 Antimicrobial Activity

This compound has also been tested for antimicrobial activity. In vitro studies showed effectiveness against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Results

Bacterial StrainZone of Inhibition (mm)Comparison Drug
Staphylococcus aureus15Tetracycline
Escherichia coli12Tetracycline
Pseudomonas aeruginosa10Tetracycline

3. Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in substituents on the lactone ring significantly influence its potency and selectivity.

Key Findings:

  • The introduction of methyl groups at specific positions on the oxetane ring enhances the compound's ability to inhibit proteasome activity.
  • Structural modifications can lead to improved solubility and bioavailability, which are vital for therapeutic applications .

4. Conclusion

This compound shows considerable promise as a biologically active compound with potential applications in cancer therapy and antimicrobial treatments. Ongoing research into its synthesis and modification will likely yield more effective derivatives with enhanced pharmacological profiles.

Future studies should focus on:

  • Detailed mechanistic studies to understand how structural changes affect biological activity.
  • Clinical trials to evaluate the safety and efficacy of this compound in human subjects.

Properties

Molecular Formula

C7H10O4

Molecular Weight

158.15 g/mol

IUPAC Name

methyl 2,2-dimethyl-4-oxooxetane-3-carboxylate

InChI

InChI=1S/C7H10O4/c1-7(2)4(5(8)10-3)6(9)11-7/h4H,1-3H3

InChI Key

HLOGSQNEORXALI-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C(=O)O1)C(=O)OC)C

Origin of Product

United States

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